B1576316 Ixosin-B

Ixosin-B

Cat. No.: B1576316
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ixosin-B is a novel antimicrobial peptide (AMP) that was first isolated and purified from the salivary glands of the hard tick, Ixodes sinensis . Its amino acid sequence was determined to be QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY . As a key component of the tick's innate immune system, purified this compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi . Research has revealed a complex mechanism of action for Ixosin, involving a central copper-binding motif known as an ATCUN (amino-terminal copper and nickel) motif . This motif is not essential for its baseline potency but is indispensable for an oxidative mechanism that enhances bacterial membrane damage over time, coinciding with the onset of bacterial death . Furthermore, this oxidative action promotes a synergistic effect with another tick salivary gland peptide, Ixosin A, by creating targets on the bacterial membrane for the latter . Due to its unique properties and role in vector immunity, this compound serves as a valuable tool in microbiological and biochemical research, particularly for studies focused on developing new classes of broad-spectrum antimicrobial agents and understanding host-pathogen interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Ixosin-B has been primarily recognized for its potent antimicrobial activity against various pathogens. The compound serves as a template for developing novel antimicrobial agents through modifications and analog synthesis.

Case Studies

  • MAP Derivatives : Research demonstrated that MAP-04-03, derived from this compound, exhibited significant antimicrobial activity with an IC50 value indicating effective inhibition against various bacterial strains . The study highlighted the importance of hydrophobicity and charge in enhancing the antimicrobial potency of these peptides.
  • Peptide Synthesis : A series of peptide amide analogs based on this compound were synthesized and tested against common pathogens. One notable analog, KRLRRVWRRWR-amide, displayed high antimicrobial activity with minimal hemolytic effects, making it a promising candidate for further development .
Peptide AnalogMIC (μg/mL)Hemolytic Activity
KRLRRVWRRWR-amide5Low
MAP-04-0361.5Moderate

Anticancer Applications

Recent studies have also explored the anticancer potential of this compound derivatives. The inherent cytotoxicity of certain AMPs against cancer cells has led researchers to investigate their effects on tumor growth.

Case Studies

  • Wound Healing Assays : In vitro assays demonstrated that MAP-04-03 significantly reduced cell migration in cancerous cells, suggesting its potential role in inhibiting metastasis .

Development of Novel Peptide Conjugates

The versatility of this compound extends to the development of conjugates that combine its antimicrobial properties with other therapeutic agents.

Conjugate Design

Research has focused on creating conjugates that utilize this compound-derived MAPs to deliver various therapeutic agents across bacterial membranes effectively. These conjugates are designed to enhance the delivery and efficacy of antibiotics that typically struggle to penetrate Gram-negative bacteria's outer membranes .

Case Studies

  • Antisense Peptide-Nucleic Acids : A novel MAP was used to deliver antisense molecules into Gram-negative bacteria, showcasing the potential for gene silencing applications alongside traditional antimicrobial therapies .

Comparison with Similar Compounds

Research Findings and Clinical Potential

  • This compound Derivatives : MAP-04-03 and TSG-8-1 show promise as dual-function agents for infections and cancer, with TSG-8-1’s low hemolysis being a key advantage .
  • Structural Optimization : Amidation of the C-terminal enhances antimicrobial potency by increasing cationicity and membrane interaction .
  • Limitations : Hemolytic activity of this compound derivatives at higher doses (e.g., MAP-04-03 at 25 μM causes 15–20% hemolysis) necessitates further modification for clinical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.